Preclinical Profile of ¹⁸F-DCFBC: An In-Depth Technical Guide for PSMA-Targeted Imaging
Preclinical Profile of ¹⁸F-DCFBC: An In-Depth Technical Guide for PSMA-Targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[¹⁸F]fluorobenzyl-L-cysteine ([¹⁸F]DCFBC), a key radiotracer for targeting Prostate-Specific Membrane Antigen (PSMA) in positron emission tomography (PET) imaging. The following sections detail the radiochemistry, in vitro and in vivo performance, and experimental methodologies compiled from seminal preclinical studies.
Radiochemistry and Synthesis
[¹⁸F]DCFBC is a fluorine-18 labeled, low-molecular-weight inhibitor of PSMA.[1] Its synthesis is a critical aspect of its preclinical and clinical application.
Synthesis Data
| Parameter | Value | Reference |
| Precursor | (S)-2-[3-[(R)-1-carboxy-2-mercaptoethyl]ureido]-pentanedioic acid | [2] |
| Prosthetic Group | 4-[¹⁸F]fluorobenzyl bromide (4-[¹⁸F]FBB) | [3] |
| Radiochemical Yield (from 4-[¹⁸F]FBB) | 16 ± 6% (n=8) | [2][3] |
| Total Synthesis Time | ~123 minutes | [3] |
| Specific Activity | 13–133 GBq/μmol (average 52 GBq/μmol) | [2][3] |
Synthesis Workflow
The synthesis of [¹⁸F]DCFBC involves a two-step process, starting with the production of the prosthetic group, 4-[¹⁸F]fluorobenzyl bromide, followed by its reaction with the thiol precursor.
In Vitro Studies
In vitro assays are fundamental to characterizing the binding affinity and specificity of [¹⁸F]DCFBC for PSMA.
Binding Affinity
Competitive binding assays are utilized to determine the inhibition constant (Ki) of [¹⁸F]DCFBC against PSMA, typically using PSMA-expressing cell lines like LNCaP. While specific Ki values for ¹⁸F-DCFBC were not detailed in the provided search results, it is established as a high-affinity ligand for PSMA. For context, the second-generation inhibitor, ¹⁸F-DCFPyL, demonstrated a five-fold higher PSMA affinity than ¹⁸F-DCFBC.[4]
Experimental Protocol: Competitive Binding Assay
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Cell Culture : LNCaP cells, which endogenously express PSMA, are cultured to near confluence in appropriate cell culture plates.
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Assay Buffer : The growth medium is replaced with a suitable assay buffer, such as HEPES buffered saline.
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Incubation with Competitor : Cells are incubated with varying concentrations of non-radiolabeled DCFBC or other competing ligands.
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Addition of Radioligand : A known concentration of a PSMA-targeting radioligand is added to each well.
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Incubation : The plates are incubated to allow for competitive binding to reach equilibrium.
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Washing : The cells are washed with cold buffer to remove unbound radioligand.
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Cell Lysis and Counting : Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
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Data Analysis : The IC50 (concentration of the competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki.
In Vivo Preclinical Studies
Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the biodistribution, tumor uptake, and imaging characteristics of [¹⁸F]DCFBC.
Biodistribution Studies
Biodistribution studies in severe combined immunodeficient (SCID) mice bearing both PSMA-positive (e.g., PC-3 PIP) and PSMA-negative (e.g., PC-3 FLU) tumors demonstrate the specificity of [¹⁸F]DCFBC.[3]
Biodistribution of [¹⁸F]DCFBC in SCID Mice with PC-3 PIP (PSMA+) and PC-3 FLU (PSMA-) Xenografts (%ID/g) [3]
| Organ/Tissue | 60 min | 120 min |
| PSMA+ Tumor (PC-3 PIP) | 8.16 ± 2.55 | 4.69 ± 0.89 |
| PSMA- Tumor (PC-3 FLU) | Low to no uptake | Low to no uptake |
| Blood | - | - |
| Heart | - | - |
| Lungs | - | - |
| Liver | - | - |
| Spleen | - | - |
| Kidneys | High uptake | Faster washout than tumor |
| Muscle | - | - |
| PIP Tumor/Muscle Ratio | - | 20 |
Note: Specific %ID/g values for all organs were not provided in the initial search results.
High uptake is also observed in the kidneys and bladder, with a faster washout from these organs compared to the PSMA-positive tumor.[2] The kidneys are considered the dose-limiting organ.[2][3]
Experimental Protocol: In Vivo Biodistribution
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Animal Model : Immunodeficient mice (e.g., SCID) are subcutaneously inoculated with PSMA-positive and PSMA-negative prostate cancer cells to establish xenografts.
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Radiotracer Administration : Once tumors reach a suitable size, a known amount of [¹⁸F]DCFBC is injected intravenously, typically via the tail vein.
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Time Points : Animals are euthanized at various time points post-injection (e.g., 60 and 120 minutes).
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Organ Harvesting : Tumors, blood, and major organs are harvested, weighed, and the radioactivity is counted using a gamma counter.
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Data Calculation : The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Small Animal PET Imaging
In vivo imaging with small animal PET scanners confirms the findings of biodistribution studies, allowing for visual assessment of tumor uptake and clearance from non-target tissues.
Experimental Protocol: Small Animal PET Imaging
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Animal Preparation : Tumor-bearing mice are anesthetized for the duration of the imaging session.
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Radiotracer Injection : [¹⁸F]DCFBC is administered via tail vein injection.
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Image Acquisition : Dynamic or static PET scans are acquired over a specified period. For example, 12 consecutive 10-minute frames.[2]
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Image Reconstruction and Analysis : PET images are reconstructed, often with CT for anatomical co-registration and attenuation correction.[5] Regions of interest (ROIs) are drawn over tumors and other organs to quantify radiotracer uptake, often expressed as the maximum standardized uptake value (SUVmax).
Correlation with Histopathology and Clinical Metrics
Preclinical and early clinical studies have shown a positive correlation between [¹⁸F]DCFBC uptake in tumors and Gleason score, as well as PSMA expression levels determined by immunohistochemistry.[6][7][8] Specifically, a correlation has been observed with Gleason score (ρ = 0.64) and PSMA expression (ρ = 0.47).[6][7] Higher-grade tumors (Gleason 8 and 9) tend to exhibit more intense [¹⁸F]DCFBC uptake.[6][7][8]
Conclusion
The preclinical data for [¹⁸F]DCFBC firmly establish its utility as a specific imaging agent for PSMA-expressing tumors. Its high affinity, specific tumor uptake, and favorable clearance profile in animal models have paved the way for its clinical translation in the imaging of prostate cancer. While newer generation PSMA-targeted radiotracers have been developed with improved properties, [¹⁸F]DCFBC remains a foundational agent in the field and a critical benchmark for future developments.
References
- 1. archive.rsna.org [archive.rsna.org]
- 2. N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine, [18F]DCFBC: a new imaging probe for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo Evaluation of N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine, [18F]DCFBC: a New Imaging Probe for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step 18F-Labeling and Preclinical Evaluation of Prostate-Specific Membrane Antigen Trifluoroborate Probes for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. ¹⁸F-DCFBC PET/CT for PSMA-Based Detection and Characterization of Primary Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
